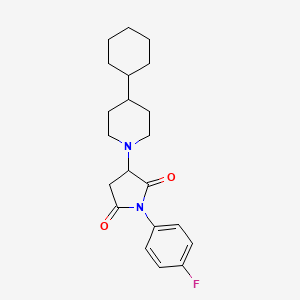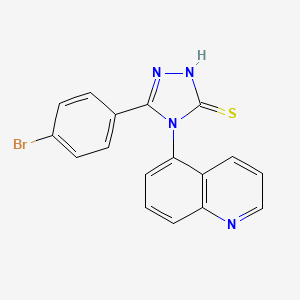![molecular formula C13H18N8O B14943357 (Cyanomethyl)[4-(morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14943357.png)
(Cyanomethyl)[4-(morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-CYANOMETHYL-N-[4-(ISOPROPYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]CYANAMIDE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-CYANOMETHYL-N-[4-(ISOPROPYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]CYANAMIDE typically involves the reaction of cyanoacetamides with substituted amines under specific conditions. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as solvent-free reactions or the use of continuous flow reactors. These methods aim to optimize the reaction conditions to achieve high yields and purity while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
N-CYANOMETHYL-N-[4-(ISOPROPYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]CYANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
N-CYANOMETHYL-N-[4-(ISOPROPYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]CYANAMIDE has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-CYANOMETHYL-N-[4-(ISOPROPYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]CYANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the cyano and morpholino groups, which can form hydrogen bonds and other non-covalent interactions with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cyano-N-tosyl-sulfonamide: A cyanamide derivative with significant applications in synthetic chemistry.
N-Cyanomethyl-2-chloroisonicotinamide: Known for its role in inducing systemic acquired resistance in plants.
Uniqueness
N-CYANOMETHYL-N-[4-(ISOPROPYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]CYANAMIDE is unique due to its combination of cyano, isopropylamino, and morpholino groups attached to a triazine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C13H18N8O |
|---|---|
Poids moléculaire |
302.34 g/mol |
Nom IUPAC |
cyanomethyl-[4-morpholin-4-yl-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]cyanamide |
InChI |
InChI=1S/C13H18N8O/c1-10(2)16-11-17-12(20-5-7-22-8-6-20)19-13(18-11)21(9-15)4-3-14/h10H,4-8H2,1-2H3,(H,16,17,18,19) |
Clé InChI |
JRHHAVIKSZGZRV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=NC(=NC(=N1)N(CC#N)C#N)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B14943293.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide](/img/structure/B14943302.png)

![6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943307.png)

![6-(4-bromophenyl)-3-(5-chloro-2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14943318.png)
![2-[3-(7-Methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B14943320.png)
![5-Amino-3-(2-chlorophenyl)furo[3,2-C][1,2]selenazol-6-YL cyanide](/img/structure/B14943329.png)
![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14943334.png)
![3-(5-Bromothiophen-2-yl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943346.png)

![3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14943363.png)
![2-{[(4-Bromophenyl)sulfonyl]methyl}prop-2-enoic acid](/img/structure/B14943365.png)
![2-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B14943368.png)
